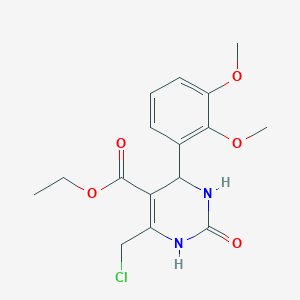

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. This compound features a 2,3-dimethoxyphenyl substituent at the C-4 position and a chloromethyl group at C-6, distinguishing it from other DHPM analogs.

Propiedades

IUPAC Name |

ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)12-10(8-17)18-16(21)19-13(12)9-6-5-7-11(22-2)14(9)23-3/h5-7,13H,4,8H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWXHRYXOUQBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core tetrahydropyrimidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a tool to study various biological processes. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of certain biological pathways.

Medicine: The potential medicinal applications of this compound are vast. It can be used as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, resins, and other materials. Its unique properties make it suitable for use in a wide range of applications.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group and the dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

DHPM derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Chloromethyl vs. Methyl at C-6 : The chloromethyl group (as in the target compound) increases electrophilicity, enabling nucleophilic substitutions for prodrug design or conjugation, unlike methyl groups .

- Methoxy vs. Halogen at C-4 : Methoxy groups (electron-donating) enhance lipophilicity and membrane permeability compared to electron-withdrawing halogens (e.g., Cl, F), which may improve pharmacokinetics but reduce metabolic stability .

Physicochemical Properties

*Inferred from analogs in and .

Anticancer Potential

- Derivatives with 4-hydroxyphenyl or fluorophenyl groups (e.g., and ) show IC₅₀ values <10 µM against MCF-7 breast cancer cells, comparable to tamoxifen .

- The target compound’s 2,3-dimethoxyphenyl group may mimic tyrosine kinase inhibitors by interacting with hydrophobic kinase pockets, though experimental validation is needed .

Drug Delivery Systems

Computational Insights

- Molecular docking of analogs () reveals strong binding affinity (−9.2 kcal/mol) to EGFR kinase, driven by hydrogen bonds with methoxy groups and hydrophobic interactions with chloromethyl .

Actividad Biológica

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C16H19ClN2O5

- Molecular Weight : 354.785 g/mol

- CAS Number : 380589-29-7

- Purity : Typically ≥ 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related tetrahydropyrimidines demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar activity .

Antioxidant Properties

Antioxidant activity is another area of interest. Compounds with a similar structure have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .

Inhibitory Effects on Enzymes

The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For instance, tetrahydropyrimidines have been studied for their ability to inhibit fatty acid synthase (FASN), which plays a vital role in lipid metabolism and cancer progression .

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of several tetrahydropyrimidine derivatives, this compound was evaluated alongside other compounds. The results indicated that the compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Strong |

| Control Compound A | Strong | Moderate |

| Control Compound B | Weak | Weak |

Quantum Chemical Studies

Recent quantum chemical calculations have provided insights into the electronic structure and reactivity of this compound. These studies utilize Density Functional Theory (DFT) to predict the compound's behavior in biological systems and its interaction with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.